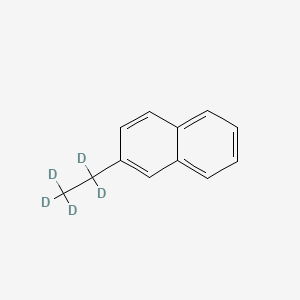

2-Ethyl-D5-naphthalene

Description

2-Ethyl-D5-naphthalene (CAS RN: Not explicitly provided in evidence) is a deuterated aromatic hydrocarbon derivative of naphthalene, where five hydrogen atoms in the ethyl substituent are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard for quantifying non-deuterated analogs in complex matrices .

The compound is commercially available through suppliers such as CymitQuimica, with pricing tiers ranging from €397 for 250 mg to €675 for 500 mg . Its primary applications include metabolic pathway tracing, environmental monitoring, and pharmacokinetic studies due to its isotopic purity (>98%) and stability under experimental conditions .

Propriétés

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJVVYSTUQWNI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-D5-naphthalene typically involves the deuteration of 2-ethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or chromatography to achieve the desired chemical purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-D5-naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

2-Ethyl-D5-naphthalene serves as a valuable building block in organic synthesis. Its deuterated form allows for the tracing of molecular pathways in chemical reactions, providing insights into reaction mechanisms.

- Synthetic Pathways : The compound can be used to synthesize various naphthalene derivatives through electrophilic aromatic substitution reactions. These derivatives are essential in developing pharmaceuticals and agrochemicals .

- Naphthalene Epoxides : Research has demonstrated that naphthalene epoxides, which can be derived from this compound, are significant intermediates for synthesizing chiral compounds. These intermediates are crucial for producing natural products and active pharmaceutical ingredients (APIs) through biocatalytic processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its distinct molecular signature.

- Mass Spectrometry : The deuterated nature of this compound enhances the sensitivity and specificity of mass spectrometric analyses. It is often employed to calibrate instruments and validate methods for detecting naphthalene and its derivatives in complex mixtures .

- NMR Spectroscopy : The presence of deuterium alters the NMR spectra, allowing chemists to distinguish between different naphthalene derivatives effectively. This property is particularly useful in studying reaction kinetics and mechanisms .

Environmental Studies

This compound is also applied in environmental research, particularly in studies involving the fate of polycyclic aromatic hydrocarbons (PAHs) in ecosystems.

- Tracer Studies : As a stable isotope-labeled compound, it is used as a tracer to study the degradation pathways of naphthalene in soil and water environments. This application helps researchers understand the environmental impact of PAHs and their transformation processes .

- Bioavailability Studies : The compound aids in assessing the bioavailability of naphthalene derivatives in biological systems, contributing to ecological risk assessments related to PAH contamination .

Case Study 1: Synthesis of Chiral Compounds

A study focusing on the biocatalytic conversion of naphthalene derivatives demonstrated that using this compound as a substrate facilitated the synthesis of non-racemic trans-disubstituted cyclohexadiene derivatives. These compounds have potential applications in drug development due to their chiral nature .

Case Study 2: Environmental Tracing

Research conducted on the degradation of PAHs highlighted the use of this compound as a tracer to monitor microbial degradation processes in contaminated soils. The findings indicated that certain microbial communities preferentially degrade deuterated compounds, providing insights into bioremediation strategies .

Mécanisme D'action

The mechanism of action of 2-Ethyl-D5-naphthalene involves its interaction with molecular targets through various chemical reactions. In electrophilic aromatic substitution reactions, the deuterium atoms influence the reactivity and orientation of the substituents on the aromatic ring. The presence of deuterium can also affect the rate of oxidation and reduction reactions, leading to different reaction pathways and products compared to non-deuterated analogs .

Comparaison Avec Des Composés Similaires

To contextualize 2-Ethyl-D5-naphthalene, we compare its physicochemical properties, applications, and toxicological profiles with three analogous compounds: naphthalene , 1-methylnaphthalene , and 2-methylnaphthalene .

Physicochemical Properties

| Property | This compound | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 161.23 | 128.17 | 142.20 | 142.20 |

| LogP (Octanol-Water) | ~3.5 (estimated) | 3.30 | 3.87 | 3.87 |

| Deuterium Substitution | 5 D atoms | None | None | None |

Key Differences :

- Deuterium Labeling: The presence of deuterium in this compound increases its molecular weight by ~5 atomic mass units compared to non-deuterated ethylnaphthalene, enabling distinct isotopic signatures in analytical workflows .

- Hydrophobicity : The ethyl group in this compound marginally increases lipophilicity (LogP) relative to naphthalene, aligning it closer to methyl-substituted analogs .

Toxicological Profiles

| Compound | Acute Toxicity (Oral LD₅₀, Rat) | Metabolizing Enzymes | Environmental Persistence |

|---|---|---|---|

| This compound | Not reported | Slower CYP-mediated oxidation | High (due to deuterium) |

| Naphthalene | 490 mg/kg | CYP2A5, CYP2F2 | Moderate |

| 1-Methylnaphthalene | 1,840 mg/kg | CYP1A1, CYP1A2 | High |

| 2-Methylnaphthalene | 1,540 mg/kg | CYP1A1, CYP1A2 | High |

Key Findings :

- Deuterium Effects: Deuterium substitution in this compound reduces metabolic turnover rates compared to non-deuterated analogs, as seen in studies on CYP2A5-mediated naphthalene toxicity .

- Methyl vs.

Activité Biologique

2-Ethyl-D5-naphthalene, a deuterated derivative of 2-ethylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. Understanding the biological activity of this compound is critical for assessing its environmental impact and health implications, particularly in the context of exposure through industrial applications and consumer products.

This compound has the following chemical characteristics:

- Chemical Formula : C12H10D5

- CAS Number : 1219805-14-7

- Molecular Weight : Approximately 185.27 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including toxicity, potential therapeutic effects, and environmental interactions.

Toxicity and Health Effects

- Acute Toxicity : Naphthalene compounds, including this compound, have been associated with various acute health effects. A systematic review highlighted that naphthalene exposure can lead to hemolytic anemia, methemoglobinemia, and respiratory distress .

- Chronic Exposure : Long-term exposure to naphthalene has been linked to carcinogenic effects. Studies indicate that naphthalene exposure may increase the risk of nasal tumors in rodents and has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) .

- Mechanisms of Toxicity : The mechanism underlying the toxicity of naphthalene involves oxidative stress and the formation of reactive metabolites that can damage cellular components. This has been evidenced by studies showing increased levels of biomarkers for oxidative damage in exposed individuals .

Therapeutic Potential

While primarily known for its toxicological profile, some derivatives of naphthalene have shown potential therapeutic effects:

- Antifungal Activity : Research has indicated that certain naphthalene derivatives exhibit antifungal properties against strains resistant to conventional treatments. The presence of specific functional groups on the naphthalene ring enhances this activity .

- Anticancer Properties : Some studies suggest that naphthalene derivatives may inhibit tumor growth through mechanisms involving topoisomerase inhibition, which is crucial in DNA replication and repair .

Case Studies

- Naphthalene Poisoning Case Report : A notable case involved a patient who ingested mothballs containing naphthalene and developed severe hemolysis and methemoglobinemia. The patient was treated successfully with methylene blue and supportive care . This case underscores the acute risks associated with naphthalene exposure.

- Epidemiological Studies : Various epidemiological studies have linked occupational exposure to naphthalene with increased cancer incidence, particularly in workers at purification plants . These findings highlight the need for stringent safety measures in environments where naphthalene is used.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.